5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
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Description
5-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H16BrNO3S3 and its molecular weight is 374.33. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Applications
A study focused on the synthesis of thiophene sulfonamide derivatives, showcasing their urease inhibition and hemolytic activities. The research highlighted the significant effect of the substitution pattern and electronic effects of functional groups on the compound's overall results, with one compound showing high urease inhibition activity, suggesting potential applications in addressing urease-related conditions (Noreen et al., 2017).
Synthesis and Chemical Reactivities
Another research effort elaborated on a convenient approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. This synthesis method offers a pathway for creating various compounds that could be further evaluated for different biological or chemical applications, underlining the versatility of sulfonamide compounds in chemical synthesis (Noreen et al., 2017).
Novel Synthetic Approaches
Research into new synthetic methodologies for sulfonamide compounds has been reported, providing insights into the development of novel compounds with potential application in various scientific fields. For instance, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents open up new avenues for the creation of compounds with unique properties and functionalities (Pevzner, 2003).
Potential for Antimicrobial Applications
Sulfonamide-derived compounds have been evaluated for their antibacterial and antifungal activities, with studies indicating moderate to significant activity against various strains. Such findings underscore the potential of sulfonamide compounds in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Chohan & Shad, 2011).
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3S3/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSIYNSZTLSYCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=C(S1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.